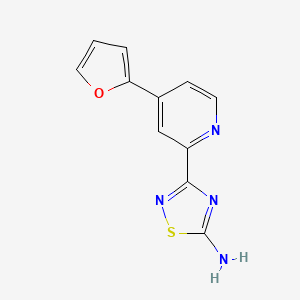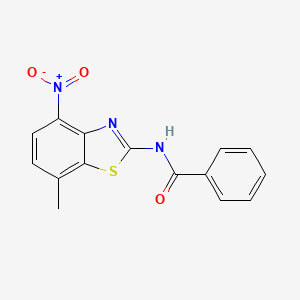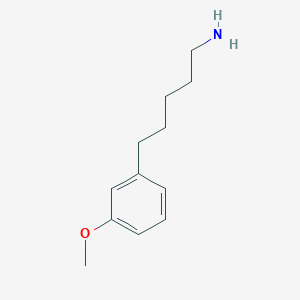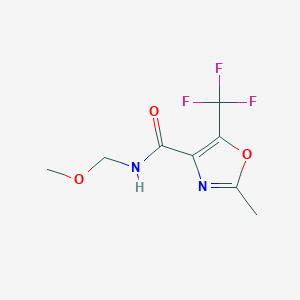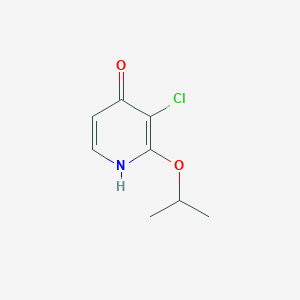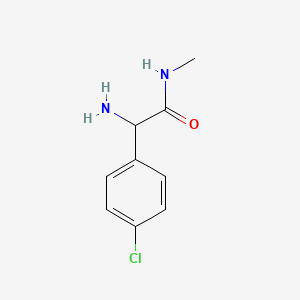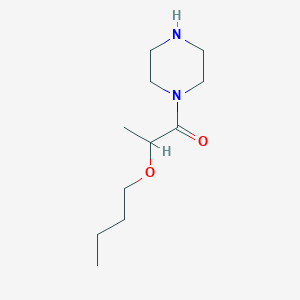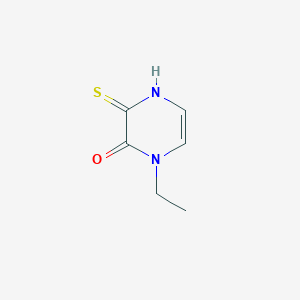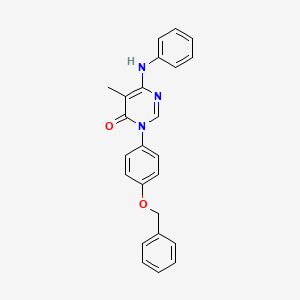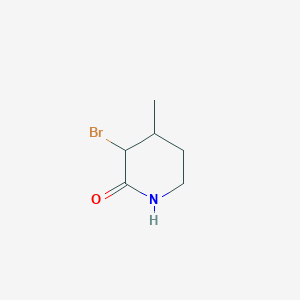![molecular formula C15H27BrN2O3 B13876071 tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a cyclopentylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl chloride. The resulting intermediate is then reacted with cyclopentylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromoacetyl group in tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentylamino group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of bioactive molecules for drug discovery.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of certain diseases.
- Studied for its ability to modulate biological pathways and molecular targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings with unique properties.
作用機序
The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The cyclopentylamino group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
- tert-butyl N-(2-bromoacetyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(2-bromoethyl)carbamate
Comparison:
- tert-butyl N-(2-bromoacetyl)carbamate: Similar in structure but lacks the cyclopentylamino group, which may result in different reactivity and biological activity.
- tert-butyl N-(2-oxoethyl)carbamate: Contains an oxoethyl group instead of a bromoacetyl group, leading to different chemical properties and reactivity.
- tert-butyl N-(2-bromoethyl)carbamate: Similar but with a bromoethyl group instead of a bromoacetyl group, affecting its chemical behavior and potential applications.
Uniqueness: tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate is unique due to the presence of both the bromoacetyl and cyclopentylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
特性
分子式 |
C15H27BrN2O3 |
|---|---|
分子量 |
363.29 g/mol |
IUPAC名 |
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate |
InChI |
InChI=1S/C15H27BrN2O3/c1-11(10-17-14(20)21-15(2,3)4)18(13(19)9-16)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,17,20) |
InChIキー |
MRAFVHIXPJTOKL-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)OC(C)(C)C)N(C1CCCC1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



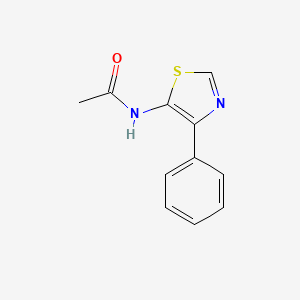
![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)
